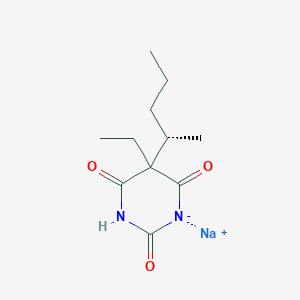

S(-)-Pentobarbital sodium

Description

Properties

CAS No. |

21642-82-0 |

|---|---|

Molecular Formula |

C11H17N2NaO3 |

Molecular Weight |

248.25 g/mol |

IUPAC Name |

sodium;5-ethyl-5-[(2S)-pentan-2-yl]pyrimidin-3-ide-2,4,6-trione |

InChI |

InChI=1S/C11H18N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m0./s1 |

InChI Key |

QGMRQYFBGABWDR-FJXQXJEOSA-M |

Isomeric SMILES |

CCC[C@H](C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological and Clinical Comparisons

Thiopental Sodium

- Mechanism : Both are barbiturates acting on GABA$_A$ receptors. Pentobarbital is the primary metabolite of thiopental .

- Onset/Duration : Thiopental has a faster onset (seconds) but shorter duration, making it preferred for induction. Pentobarbital’s effects last longer, suited for maintenance anesthesia.

- Clinical Use : Thiopental was discontinued in the U.S., leading to pentobarbital’s adoption in neuroimaging studies (e.g., BOLD fMRI) as a comparable alternative .

Midazolam (MMB Combination)

- ERG Study: In mice, pentobarbital produced larger b-wave amplitudes (7.2 µV vs. 5.3 µV for MMB) but smaller oscillatory potentials (OPs) (2.1 µV vs. 3.5 µV). MMB showed faster OP implicit times .

- Analgesia : Midazolam offers better anxiolysis, whereas pentobarbital lacks analgesic properties .

Ketamine/Xylazine (KX)

- Onset Time : KX induces faster ERG a-wave onset (18 ms vs. 25 ms for pentobarbital) .

- Cardiorespiratory Effects : Pentobarbital causes significant respiratory depression, necessitating assisted ventilation, while KX preserves spontaneous breathing .

Phenobarbital

- Drug Interactions: Phenobarbital induces cytochrome P450 enzymes, increasing metabolism of anticoagulants and steroids. Pentobarbital shares this interaction profile but is less studied .

- Anticonvulsant Use: Phenobarbital is preferred for chronic epilepsy, whereas pentobarbital is used for acute status epilepticus .

Chemical and Formulation Comparisons

Q & A

Q. What validated chromatographic methods are recommended for quantifying S(-)-Pentobarbital sodium purity in pharmaceutical formulations?

The United States Pharmacopeia (USP) outlines an HPLC-based assay using a mobile phase of methanol and phosphate buffer (pH 7.5) with UV detection at 254 nm. The method requires calibration against a reference standard, with acceptance criteria of ≤2.0% total impurities and ≤0.1% for any single impurity . Researchers should validate parameters like specificity, linearity (r² ≥0.995), and precision (RSD ≤2%) per ICH Q2(R1) guidelines.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Safety Data Sheets (SDS) recommend using PPE (gloves, goggles, lab coats) and working in a fume hood due to acute oral toxicity (LD₅₀: 96–135 mg/kg in rats). Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste under EPA/DOT regulations. Chronic exposure risks include CNS depression and respiratory failure, necessitating strict inventory logs and emergency response plans .

Q. How should this compound be stored to prevent degradation in long-term studies?

Store lyophilized powder in airtight containers at 2–8°C, protected from light and moisture. Reconstituted solutions in sterile water are stable for 24 hours at 25°C. For freeze-thaw stability testing, avoid >3 cycles to prevent racemization, as the S(-)-enantiomer’s pharmacological activity depends on chiral integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic thresholds of this compound across preclinical studies?

Discrepancies in LD₅₀ values (e.g., 96 mg/kg vs. 135 mg/kg) may arise from strain-specific metabolic differences in animal models. A meta-analysis approach, as described by the National Academy of Sciences, should standardize variables like dosing regimen (bolus vs. infusion), vehicle (saline vs. DMSO), and endpoint measurements (ECG vs. EEG). Cross-study normalization using allometric scaling is advised .

Q. What methodological optimizations improve the sensitivity of detecting this compound metabolites in pharmacokinetic studies?

Advanced LC-MS/MS methods using a C18 column (2.6 µm, 100 Å) and electrospray ionization in negative mode enhance detection of hydroxylated metabolites. For tissue distribution studies, isotopically labeled internal standards (e.g., ²H₅-Pentobarbital) correct for matrix effects. Limit of quantification (LOQ) should be validated to ≤1 ng/mL in plasma .

Q. How can in vitro binding assays differentiate this compound’s affinity for GABAₐ receptor subtypes?

Use HEK293 cells transfected with α1β2γ2 vs. α5β3γ2 receptor subunits. Perform competitive radioligand binding with ³H-muscimol (10 nM) in Tris-EDTA buffer (pH 7.4). Calculate Ki values via Cheng-Prusoff equation, accounting for non-specific binding with 100 µM bicuculline. Positive controls (e.g., diazepam for α1 subtypes) validate assay robustness .

Q. What statistical approaches address batch-to-batch variability in this compound’s enantiomeric purity?

Apply multivariate ANOVA to CoA data (e.g., chiral HPLC purity, residual solvents). Critical quality attributes (CQAs) like optical rotation ([α]D²⁵ = -15° to -18°) should correlate with synthetic steps (e.g., asymmetric catalysis vs. chiral resolution). For outlier batches (>3σ from mean), root-cause analysis via Ishikawa diagrams identifies process deviations .

Methodological Guidance for Complex Scenarios

Designing a crossover study to compare this compound’s hypnotic efficacy vs. racemic formulations:

- Population: Sprague-Dawley rats (n=12/group, power ≥0.8).

- Intervention: 40 mg/kg IV S(-)-enantiomer vs. 80 mg/kg racemate.

- Outcome: EEG-measured sleep latency (primary), delta wave amplitude (secondary).

- Analysis: Mixed-effects model with random intercepts for subject variability. Adjust for carryover effects with ≥7-day washout .

Evaluating pH-dependent stability in novel drug delivery systems (e.g., liposomes):

Use USP dissolution apparatus II (50 rpm, 37°C) with media spanning pH 1.2 (simulated gastric fluid) to pH 7.4 (blood). Quantify degradation products (e.g., barbituric acid) via UPLC-PDA. Arrhenius modeling predicts shelf-life at 25°C by accelerating testing at 40°C/75% RH .

Synthesis of Contradictory Evidence

Q. Why do in vivo and in vitro models show divergent EC₅₀ values for this compound’s GABAergic effects?

In vitro models (e.g., Xenopus oocytes) lack blood-brain barrier (BBB) transporters and protein binding, leading to lower EC₅₀ (12 µM vs. 45 µM in vivo). Physiologically based pharmacokinetic (PBPK) modeling reconciles these by integrating unbound fraction (fu = 0.2) and BBB permeability (Pe = 8×10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.